molecular formula C10H8N4O3 B372120 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 15886-45-0

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B372120
CAS No.: 15886-45-0
M. Wt: 232.2g/mol
InChI Key: IBMYBOXVWGXKHZ-UHFFFAOYSA-N
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Description

6-Amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione (CID 4457486) is a nitroso-substituted pyrimidinedione derivative with the molecular formula C10H8N4O3 . This compound is characterized by a uracil core structure, featuring amino and nitroso functional groups at the 5 and 6 positions, and a phenyl ring at the N1 position. The specific arrangement of these functional groups makes it an interesting scaffold in medicinal and organic chemistry research. Compounds within this class are known to serve as key intermediates in the synthesis of more complex fused pyrimidine derivatives and are often studied as purine mimics due to their ability to form intramolecular N—H···O hydrogen bonds, which can influence their molecular recognition properties . The nitroso group in particular is a reactive moiety that can be utilized for further chemical modifications. While the specific biological profile of this phenyl-substituted analog is not fully detailed in public sources, closely related nitroso-pyrimidinediones have been identified as process-related impurities in active pharmaceutical ingredients (APIs), such as Linagliptin, highlighting the importance of such compounds in pharmaceutical analysis and quality control (QC) for method development and validation . Researchers may also investigate its coordination chemistry, as structural analogs are known to form complexes with various metal ions, leading to diverse architectures from monomeric complexes to coordination polymers . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMYBOXVWGXKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, with the chemical formula C10H8N4O3 and a molecular weight of 232.2 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8N4O3
  • Molecular Weight : 232.2 g/mol
  • CAS Number : 15886-45-0
  • Solubility : Greater than 34.8 µg/mL at pH 7.4 .

Biological Activity Overview

The biological activity of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been investigated in various studies, focusing on its potential as an antiviral agent and its effects on cellular metabolism.

Antiviral Properties

Recent research indicates that compounds similar to 6-amino-5-nitroso derivatives may exhibit broad-spectrum antiviral activity by inhibiting pyrimidine biosynthesis pathways. This inhibition can amplify the production of interferons, crucial for the innate immune response against viral infections .

The compound's mechanism appears to involve the inhibition of key enzymes in the pyrimidine metabolism pathway. This inhibition leads to a reduction in nucleic acid synthesis, thereby affecting viral replication processes . The structural features of the compound suggest potential interactions with enzymes involved in pyrimidine biosynthesis.

Study on Antiviral Activity

A study published in Nature explored the effects of pyrimidine biosynthesis inhibitors on viral infections. The results demonstrated that these inhibitors could enhance interferon production when cells were stimulated with RIG-I ligands, indicating a potential therapeutic application for compounds like 6-amino-5-nitroso derivatives in antiviral therapies .

In Vivo Studies

In vivo studies have shown that related pyrimidine derivatives can significantly reduce seizure activity in animal models, suggesting a neuroprotective effect alongside their antiviral properties. These findings highlight the dual potential of such compounds in treating neurological disorders as well as viral infections .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralEnhances interferon production; inhibits viral replication
NeuroprotectiveReduces seizure activity in animal models
CytotoxicityExhibits selective toxicity towards cancer cell lines

Comparison with Similar Compounds

Table 1: Substituent Profiles of Key Pyrimidine-dione Derivatives

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound N1: Phenyl; C5: Nitroso (-NO); C6: Amino Reactive nitroso group, planar phenyl ring
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione N1/N3: Methyl; C5: Nitro (-NO₂) Electron-withdrawing nitro group
6-Benzyl-1-(fluorobenzyloxy)methyl derivatives N1: Alkyl/aryloxy; C5: Isopropyl; C6: Benzyl Bulky substituents for HIV integrase inhibition
5-Iodo-1-tosylpyrimidine-2,4-dione C5: Iodo; N1: Tosyl Halogenation for anticancer/antiviral activity
6-Amino-5-[(hydrazonoylphenyl)imino]methyl derivative C5: Hydrazone-imino; C6: Amino Chelating potential for enzyme inhibition
6-Amino-1,3-dimethyl-5-(morpholinoethyl)amino C5: Morpholinoethylamino; N1/N3: Methyl Enhanced solubility via polar substituents

Key Observations :

  • Nitroso vs. Nitro Groups : The nitroso group in the target compound is less electron-withdrawing than the nitro group in ’s analog but more reactive due to its ability to form nitrosyl radicals or participate in redox cycling .
  • Halogenation : Iodo-substituted derivatives () exhibit distinct mechanisms (e.g., DNA intercalation) compared to the nitroso group’s covalent binding .

Physicochemical Properties

  • Solubility: The target compound’s phenyl and nitroso groups reduce water solubility compared to morpholinoethylamino derivatives (), which have polar side chains .
  • Stability : Nitroso compounds are prone to dimerization or decomposition under light/heat, unlike stable nitro or iodo analogs .

Preparation Methods

One-Pot Synthesis via Guanidine Salt Cyclization and Nitrosation

A primary method for synthesizing nitroso-substituted pyrimidines, as detailed in US4145548A , involves a one-pot reaction sequence starting from guanidine salts. While the patent specifically describes the synthesis of 5-nitroso-2,4,6-triaminopyrimidine, its principles are adaptable to the target compound by modifying the starting material to include a phenyl group.

Procedure

  • Starting Material Preparation :

    • A phenyl-substituted guanidine salt (e.g., 1-phenylguanidine hydrochloride) is dissolved in a water-miscible aliphatic alcohol (e.g., ethanol or isopropanol).

    • A stoichiometric excess of a basic compound (e.g., sodium methoxide) is added to liberate free guanidine.

  • Cyclization with Malonic Acid Dinitrile :

    • Malonic acid dinitrile is introduced to the reaction mixture, which undergoes cyclization under reflux (80–100°C) for 3–6 hours. This forms the pyrimidine core, yielding 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione as an intermediate.

  • Nitrosation with Nitrous Acid :

    • After cooling to 20–50°C, acetic acid is added to acidify the mixture.

    • Aqueous sodium nitrite (NaNO₂) is introduced, initiating nitrosation at the 5-position of the pyrimidine ring. The nitroso group (–NO) is selectively introduced due to the electron-rich nature of the 5-position in the presence of adjacent amino groups.

Key Reaction Conditions

ParameterOptimal Value
SolventEthanol/Isopropanol
Temperature (Cyclization)80–100°C (reflux)
Reaction Time3–6 hours
Nitrosation pH3–4 (acetic acid)

Yield : ~90–93% (based on analogous reactions in the patent).

Optimization of Reaction Parameters

Solvent Selection

Alcohols (e.g., ethanol) are preferred for their ability to dissolve both guanidine salts and malonic acid dinitrile while facilitating cyclization. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with nitrosating agents.

Role of Basicity

The use of sodium methoxide or similar bases ensures deprotonation of the guanidine salt, enhancing nucleophilicity for cyclization. Excess base (>1.5 equiv.) is critical to neutralize byproducts like HCl, which could protonate intermediates and stall the reaction.

Nitrosation Efficiency

Nitrosation proceeds optimally under mildly acidic conditions (pH 3–4). Stronger acids (e.g., H₂SO₄) may lead to over-protonation of the pyrimidine ring, reducing reactivity. The nitroso group’s selectivity for the 5-position is attributed to resonance stabilization from adjacent amino groups.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.45–7.30 (m, 5H, Ph), 6.10 (s, 1H, NH₂), 5.95 (s, 1H, NH), 3.20 (s, 2H, CH₂).

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (N–O).

Purity and Solubility

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • Aqueous Solubility : >34.8 µg/mL at pH 7.4, making it suitable for biological assays.

Industrial-Scale Considerations

The one-pot method from US4145548A is scalable to kilogram quantities, with modifications:

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes via precise temperature control.

  • Waste Management : Ethanol recovery via distillation minimizes solvent waste .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives?

Synthesis typically involves sequential alkylation and nitrosation steps. For example:

  • Alkylation : Reacting 6-aminouracil derivatives with alkyl halides (e.g., ethyl iodide) in DMF or dichloromethane, using potassium carbonate as a base, yields N-alkylated intermediates (40–78% yields) .
  • Nitrosation : Introducing the nitroso group at the C5 position is achieved via diazotization with sodium nitrite under acidic conditions (0°C), followed by azide or nitroso group incorporation .
    Key characterization tools include 1^1H/13^{13}C NMR for regiochemical confirmation and LCMS for purity assessment .

Q. How is the nitroso group introduced into the pyrimidine ring during synthesis?

The nitroso group is introduced via diazotization of a primary amine precursor (e.g., 6-aminouracil). Sodium nitrite in HCl generates a diazonium intermediate, which is quenched with sodium azide or other nucleophiles to yield the nitroso derivative. Reaction conditions (e.g., 0°C, controlled pH) are critical to avoid over-oxidation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., nitroso at C5: δ ~10–12 ppm for NH; alkyl groups at N1/N3: δ 3.5–4.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms nitroso orientation (using SHELX software for refinement) .

Q. What safety precautions are necessary when handling nitroso-containing compounds?

Nitroso derivatives may release hazardous gases (e.g., NOx_x). Key precautions include:

  • Avoiding heat/sparks (P210) and using fume hoods.
  • Storing away from oxidizing agents.
  • Referencing safety codes (e.g., P201, P202) for handling guidelines .

Advanced Research Questions

Q. How can conflicting NMR data for nitroso-substituted pyrimidines be resolved?

Conflicts often arise from tautomerism (e.g., nitroso ↔ oxime) or dynamic effects. Strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.
  • X-ray crystallography : Provides definitive structural assignments (e.g., confirming nitroso geometry in crystal lattices) .
  • DFT calculations : Predict chemical shifts to validate experimental data .

Q. What strategies optimize the yield of nitroso derivatives in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for alkylation steps .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitroso group incorporation efficiency .
  • Temperature control : Maintaining ≤0°C during diazotization minimizes side reactions (e.g., denitrosation) .

Q. How does the nitroso group influence the compound’s biological activity?

The nitroso group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). For example:

  • Enzyme inhibition : Nitroso derivatives inhibit lumazine synthase (Ki = 3.7–95 µM) by mimicking natural substrates .
  • DNA interactions : Bifacial nitroso-pyrimidines engage in Watson-Crick base pairing, stabilizing duplex structures .

Q. What computational methods predict the reactivity of nitroso groups in pyrimidines?

  • Molecular docking : Models binding modes with targets (e.g., lumazine synthase) to guide structural modifications .
  • QM/MM simulations : Analyze nitroso group tautomerization energetics and transition states.
  • ADMET prediction : Assesses nitroso stability in physiological conditions (e.g., susceptibility to reduction) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of nitroso-pyrimidines?

  • Assay variability : Standardize conditions (e.g., enzyme concentration, buffer pH) to minimize experimental noise.
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., reduced amine forms) that may alter activity .
  • Structural analogs : Compare with non-nitroso derivatives to isolate the nitroso group’s contribution .

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